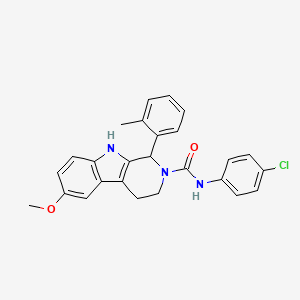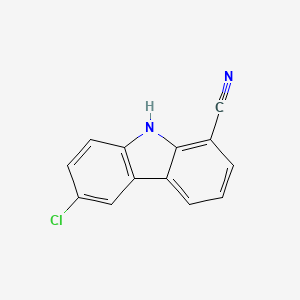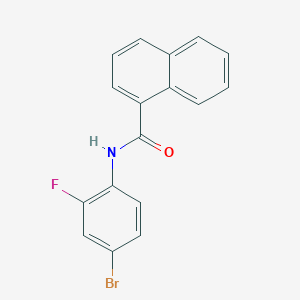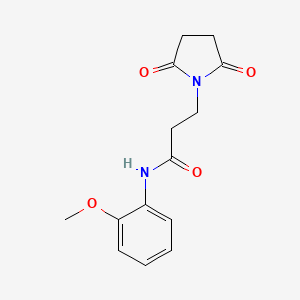![molecular formula C19H17FN2O4 B4854689 N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-beta-alanine](/img/structure/B4854689.png)
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-beta-alanine
説明
N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]-beta-alanine, commonly known as BFA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in biomedical research. BFA is a synthetic compound that has been extensively studied for its ability to inhibit protein transport and trafficking within cells.
作用機序
BFA acts by binding to a protein called ADP-ribosylation factor 1 (ARF1), which is involved in regulating protein trafficking within cells. BFA binding to ARF1 prevents the normal function of this protein, leading to the disruption of protein transport and trafficking within cells.
Biochemical and Physiological Effects:
BFA has been shown to have a number of biochemical and physiological effects. Inhibition of the Golgi apparatus by BFA leads to the mislocalization of proteins within cells, which can result in altered cellular function. BFA has also been shown to induce cell death in certain cancer cell lines, making it a potential anti-cancer agent.
実験室実験の利点と制限
BFA has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and can be readily incorporated into experimental protocols. BFA is also highly specific for ARF1, making it a useful tool for studying the function of this protein. However, BFA has some limitations as well. It is a potent inhibitor of the Golgi apparatus, which can lead to significant cellular dysfunction. Additionally, BFA has been shown to have off-target effects, which can complicate experimental results.
将来の方向性
There are several areas of future research for BFA. One potential avenue is the development of BFA-based therapies for cancer treatment. BFA has been shown to induce cell death in certain cancer cell lines, and further research could explore the potential of BFA as an anti-cancer agent. Additionally, BFA could be used to study the role of protein trafficking in neurodegenerative diseases such as Alzheimer's and Parkinson's. By understanding the mechanisms of protein trafficking in these diseases, researchers may be able to develop new treatments or therapies. Finally, further research could explore the potential of BFA as a tool for studying the role of protein trafficking in infectious diseases. By understanding the mechanisms of protein trafficking in pathogens, researchers may be able to develop new treatments or therapies for infectious diseases.
科学的研究の応用
BFA has been widely used in scientific research as a tool to study protein transport and trafficking within cells. BFA acts as an inhibitor of the Golgi apparatus, a cellular organelle responsible for protein modification and sorting. By inhibiting the Golgi apparatus, BFA disrupts protein trafficking and allows researchers to study the effects of protein mislocalization on cellular function.
特性
IUPAC Name |
3-[[(E)-2-benzamido-3-(2-fluorophenyl)prop-2-enoyl]amino]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4/c20-15-9-5-4-8-14(15)12-16(19(26)21-11-10-17(23)24)22-18(25)13-6-2-1-3-7-13/h1-9,12H,10-11H2,(H,21,26)(H,22,25)(H,23,24)/b16-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMDQNGPSXONHB-FOWTUZBSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2F)C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2F)/C(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{(2E)-3-(2-fluorophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}-beta-alanine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-({2-[(4-methoxybenzoyl)amino]benzoyl}amino)butanoic acid](/img/structure/B4854639.png)

![1-ethyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B4854666.png)
![6-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4854673.png)

![N~1~-allyl-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4854691.png)
![16-[(1-ethyl-1H-pyrazol-4-yl)methylene]-3-methoxyestra-1,3,5(10)-trien-17-one](/img/structure/B4854695.png)
![2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]-5-hydroxybenzoic acid](/img/structure/B4854703.png)
![1-(3-chlorophenyl)-N-[2-(4-methyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4854704.png)
![5-[chloro(difluoro)methyl]-4-({4-methoxy-3-[(4-nitrophenoxy)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4854710.png)